molecular formula C10H20N2O3 B1404946 3-(Boc-aminomethyl)-3-methoxyazetidine CAS No. 1392803-97-2

3-(Boc-aminomethyl)-3-methoxyazetidine

Cat. No. B1404946
M. Wt: 216.28 g/mol
InChI Key: XGSGIXOZUMWIKT-UHFFFAOYSA-N
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Description

Boc-protected compounds are widely used in organic synthesis, particularly in the field of peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. The primary role of the Boc group is to prevent unwanted reactions from occurring at the amine during a chemical synthesis .


Synthesis Analysis

The synthesis of Boc-protected compounds can be challenging due to the reactivity of the Boc-anhydride reagent . The Boc group can be introduced to the molecule through a reaction with Boc2O (di-tert-butyl dicarbonate) in the presence of a base .


Molecular Structure Analysis

The molecular structure of a Boc-protected compound typically includes the Boc group attached to an amine. For example, in the case of 3-(Boc-aminomethyl)piperidine, the molecular formula is C11H22N2O2 .


Chemical Reactions Analysis

Boc-protected compounds can undergo a variety of reactions. One common reaction is the removal of the Boc group, which can be achieved under acidic conditions . Additionally, Boc-protected compounds can participate in reactions such as protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds can vary widely depending on the specific compound. For example, 3-(Boc-aminomethyl)piperidine has a molecular weight of 214.305 Da .

Scientific Research Applications

  • Fmoc-3-(Boc-aminomethyl)phenylalanine (Fmoc-L-AMP)

    • Application Summary : Fmoc-L-AMP is a highly versatile amino acid derivative widely employed in peptide synthesis and various biochemical and pharmaceutical applications. It serves as a fundamental building block for peptides and proteins, while also finding utility in other organic compound syntheses .
    • Methods of Application : This compound is used in peptide synthesis, where it acts as a crucial building block for the creation of peptides and proteins. It also plays a vital role in the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides .
    • Results or Outcomes : Fmoc-L-AMP has demonstrated a diverse range of biochemical and physiological effects, including the modulation of enzyme activity, influence on protein structure and function, and regulation of hormone activity .
  • Polymers as Advanced Antibacterial and Antibiofilm Agents

    • Application Summary : Polymers, including cationic polymers, are being explored as advanced antibacterial and antibiofilm agents for direct and combination therapies . These polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .
    • Results or Outcomes : These polymers possess several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
  • Dual Protection of Amino Functions Involving Boc

    • Application Summary : Boc protection plays a pivotal role in the synthesis of multifunctional targets. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
    • Results or Outcomes : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Fmoc-3-(Boc-aminomethyl)phenylalanine

    • Application Summary : This compound has demonstrated a diverse range of biochemical and physiological effects, including the modulation of enzyme activity, influence on protein structure and function, and regulation of hormone activity .
    • Methods of Application : This compound is used in peptide synthesis, where it acts as a crucial building block for the creation of peptides and proteins .
    • Results or Outcomes : Consequently, Fmoc-3-(Boc-aminomethyl)phenylalanine is extensively employed in scientific research .

Safety And Hazards

Boc-protected compounds can pose various safety hazards. For instance, they may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It’s important to handle these compounds with appropriate safety measures .

Future Directions

The use of Boc-protected compounds in organic synthesis continues to be a vibrant area of research. Future directions may include the development of more efficient methods for the synthesis and deprotection of Boc-protected compounds, as well as their application in the synthesis of increasingly complex molecules .

properties

IUPAC Name

tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14-4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSGIXOZUMWIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CNC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-aminomethyl)-3-methoxyazetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Boc-aminomethyl)-3-methoxyazetidine
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3-(Boc-aminomethyl)-3-methoxyazetidine
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3-(Boc-aminomethyl)-3-methoxyazetidine
Reactant of Route 4
3-(Boc-aminomethyl)-3-methoxyazetidine
Reactant of Route 5
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Reactant of Route 6
3-(Boc-aminomethyl)-3-methoxyazetidine

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